Tetrabenzo[a,cd,j,lm]perylene
Overview
Description
Tetrabenzo[a,cd,j,lm]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₁₈. It is known for its complex structure, consisting of multiple fused benzene rings, which gives it unique chemical and physical properties. This compound is of significant interest in various fields of research due to its stability and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabenzo[a,cd,j,lm]perylene can be synthesized through the condensation of benzanthrone with copper powder, zinc chloride, and sodium chloride. This reaction typically requires high temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale organic synthesis techniques, including the use of high-pressure reactors and purification processes such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Tetrabenzo[a,cd,j,lm]perylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Tetrabenzo[a,cd,j,lm]perylene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Mechanism of Action
The mechanism of action of Tetrabenzo[a,cd,j,lm]perylene involves its interaction with molecular targets through π-π stacking interactions and electron transfer processes. These interactions can affect the electronic properties of the compound, making it useful in applications such as organic electronics and photodynamic therapy. The pathways involved include the generation of reactive oxygen species when exposed to light, which can induce cell damage in photodynamic therapy .
Comparison with Similar Compounds
Perylene: Another polycyclic aromatic hydrocarbon with a simpler structure but similar electronic properties.
Coronene: Known for its high stability and similar aromatic characteristics.
Tetracene: Shares structural similarities but differs in the number of fused benzene rings.
Uniqueness: Tetrabenzo[a,cd,j,lm]perylene is unique due to its highly fused ring structure, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring stable organic semiconductors and materials with specific electronic characteristics .
Properties
IUPAC Name |
nonacyclo[18.10.2.22,5.03,16.04,9.010,15.017,31.024,32.025,30]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27,29,33-heptadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18/c1-3-11-25-21(9-1)23-13-5-7-19-15-18-28-32-26-12-4-2-10-22(26)24-14-6-8-20-16-17-27(34(32)30(20)24)31(25)33(28)29(19)23/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYLRUBFWCGZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C6=C7C(=C25)C=CC8=C7C(=CC=C8)C9=CC=CC=C96 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172619 | |
Record name | Tetrabenzo(a,cd,j,lm)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191-53-7 | |
Record name | Tetrabenzo[a,cd,j,lm]perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenzo(a,cd,j,lm)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenzo(a,cd,j,lm)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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